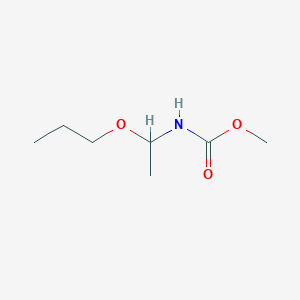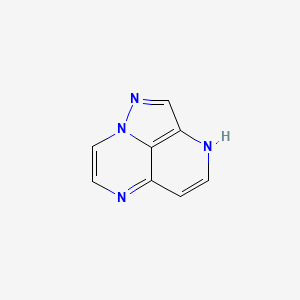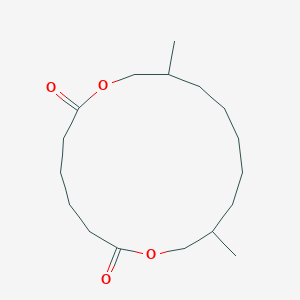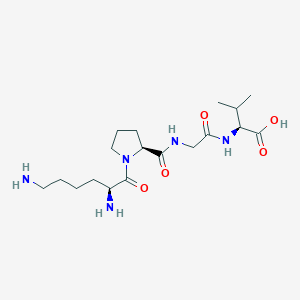
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene is a complex organic compound characterized by its unique structure, which includes multiple rings and specific stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene typically involves multi-step organic reactions. The process often starts with the preparation of the core xanthene structure, followed by the introduction of the methyl and isopropyl groups. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aS,9aS)-4a-(propan-2-yl)-1,2,3,4,4a,9,9a,10-octahydroanthracene
- (1S,4R,4aS,9aS)-1-methyl-4-(propan-2-yl)-2,3,4,4a,9,9a-hexahydro-1H-fluorene
Uniqueness
Compared to similar compounds, (4aS,9aS)-9a-Methyl-3-(propan-2-yl)-2,4a,9,9a-tetrahydro-1H-xanthene stands out due to its specific stereochemistry and functional groups
Eigenschaften
CAS-Nummer |
192325-02-3 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
(4aS,9aS)-9a-methyl-3-propan-2-yl-1,2,4a,9-tetrahydroxanthene |
InChI |
InChI=1S/C17H22O/c1-12(2)13-8-9-17(3)11-14-6-4-5-7-15(14)18-16(17)10-13/h4-7,10,12,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 |
InChI-Schlüssel |
JCVVMRFAPQPJBD-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)C1=C[C@H]2[C@@](CC1)(CC3=CC=CC=C3O2)C |
Kanonische SMILES |
CC(C)C1=CC2C(CC1)(CC3=CC=CC=C3O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)




![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
